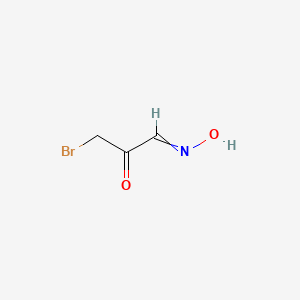
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known as 4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate, is a research chemical with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves the reaction of 3-methylmorpholine-3,4-dicarboxylic acid with methyl and benzyl esters. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
3-methylmorpholine-3,4-dicarboxylic acid: This compound is a precursor in the synthesis of this compound.
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate: This is another name for this compound.
Morpholine derivatives: These compounds share a similar morpholine ring structure and have various applications in research and industry.
This compound stands out due to its specific ester functional groups and its use as a versatile building block in chemical synthesis.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(13(17)19-2)11-20-9-8-16(15)14(18)21-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
SKFMWSQBYGXHGG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide](/img/structure/B8320119.png)
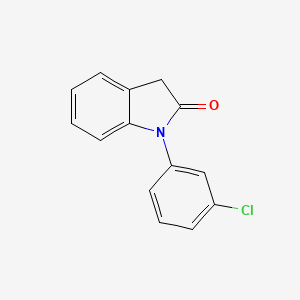
![tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B8320130.png)

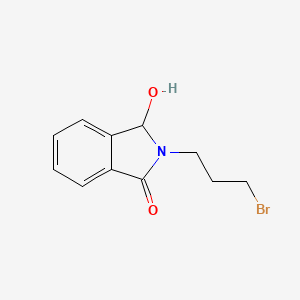


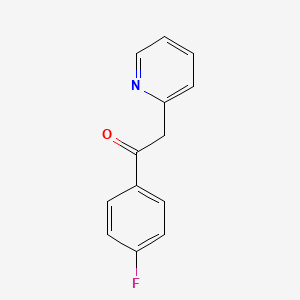
![3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B8320171.png)
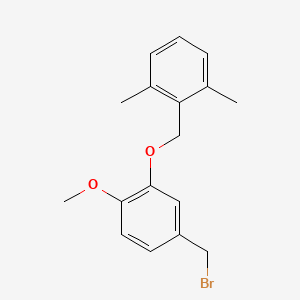
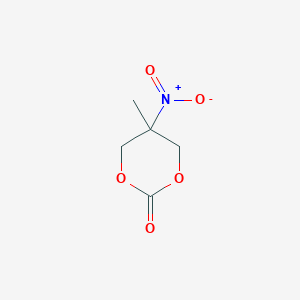
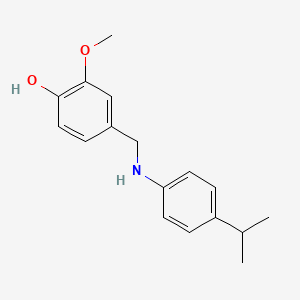
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate](/img/structure/B8320211.png)
